Pepcan-12

Übersicht

Beschreibung

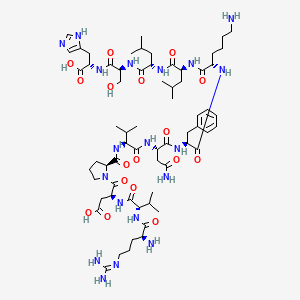

Pepcan-12, also known as this compound, is a useful research compound. Its molecular formula is C65H105N19O17 and its molecular weight is 1424.671. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Pepcan-12, also known as RVD-hemopressin, is a major peptide of a family of endogenous peptide endocannabinoids (pepcans). It primarily targets the CB2 cannabinoid receptors . These receptors are primarily present in immune cells and are also co-expressed in peripheral tissues . The activation of CB2 receptors is generally associated with tissue protective and inflammation modulating effects .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of CB2 receptors . It significantly potentiates the effects of CB2 receptor agonists, including the endocannabinoid 2-arachidonoyl glycerol (2-AG), for GTPγS binding and cAMP inhibition . This suggests that this compound might act as a signaling-specific positive allosteric modulator for CB2 receptor-mediated G protein recruitment and cAMP inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the endocannabinoid system. The two major arachidonic acid-derived endocannabinoids, 2-arachidonoyl glycerol (2-AG) and N-arachidonolyethanolamide (AEA), are lipids that occur widely in nature. They act as non-selective CB1 and CB2 cannabinoid receptor agonists at discrete transmembrane orthosteric binding sites .

Pharmacokinetics

It is known that this compound is constitutively secreted by adrenals and in the liver upon tissue damage . It is also found in the brain, liver, and kidney in mice . The adrenals are a major endocrine site of production/secretion of constitutive this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of CB2 receptors. By acting as a PAM of CB2 receptors, this compound enhances the effects of CB2 receptor agonists, leading to increased GTPγS binding and cAMP inhibition . This can have various downstream effects, including modulation of inflammation and tissue protection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is increased upon endotoxemia and ischemia reperfusion damage, where CB2 receptors play a protective role . Furthermore, the production/secretion of this compound is strongly increased in the liver upon ischemia/reperfusion (I/R) damage, independent of adrenals . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as tissue damage and the presence of endotoxins .

Biochemische Analyse

Biochemical Properties

Pepcan-12 interacts with cannabinoid receptors, specifically acting as a potent positive allosteric modulator (PAM) for the CB2 receptor . It significantly potentiates the effects of CB2 receptor agonists, including the endocannabinoid 2-arachidonoyl glycerol (2-AG), for [35S]GTPγS binding and cAMP inhibition .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating the activity of cannabinoid receptors, which play key roles in cell signaling pathways, gene expression, and cellular metabolism . For instance, CB2 receptor activation is generally associated with tissue protective and inflammation modulating effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with cannabinoid receptors. As a positive allosteric modulator of the CB2 receptor, it enhances the effects of other agonists at this receptor, including the endocannabinoid 2-AG . This modulation involves changes in G protein recruitment and cAMP inhibition, possibly without affecting β-arrestin2 recruitment and receptor internalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound levels were found to increase upon endotoxemia and ischemia reperfusion damage, conditions where CB2 receptors play a protective role .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, exogenous administration of this compound has been shown to induce anorexigenic and antinociceptive effects in rat models .

Transport and Distribution

This compound is constitutively secreted by adrenals and in the liver upon tissue damage . In mice, this compound and its putative precursor, pepcan-23, have been identified in the brain, liver, and kidney .

Subcellular Localization

It is known that cannabinoid receptors, with which this compound interacts, are present in various cell types and subcellular locations .

Biologische Aktivität

Pepcan-12, also known as RVD-hemopressin, is a 12-amino-acid peptide that has garnered significant attention due to its role as an allosteric modulator of cannabinoid receptors, particularly CB1 and CB2. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various physiological processes, and potential therapeutic applications.

This compound is characterized by its unique structure, which allows it to interact with cannabinoid receptors. It has been identified as a positive allosteric modulator (PAM) of the CB2 receptor and exhibits complex interactions with the CB1 receptor. Unlike classical agonists that bind directly to the active site, this compound binds to an allosteric site, enhancing the receptor's response to other ligands without activating the receptor itself in the absence of these ligands .

Binding Affinity

The binding affinity of this compound to cannabinoid receptors has been quantified in several studies:

| Receptor | Binding Affinity (nM) | Type of Modulation |

|---|---|---|

| CB1 | Nanomolar range | Negative Allosteric Modulator (NAM) |

| CB2 | Low nanomolar range | Positive Allosteric Modulator (PAM) |

The modulation by this compound significantly alters the efficacy of other cannabinoids such as CP55,940 and 2-AG, demonstrating its potential for fine-tuning cannabinoid signaling pathways .

Physiological Effects

This compound has been shown to exert various physiological effects, particularly in the context of neurodegenerative diseases and inflammatory responses:

- Neuroprotective Effects : In animal models, this compound has demonstrated the ability to restore impaired memory functions in Aβ 1−42 treated mice, indicating potential applications in Alzheimer's disease treatment .

- Anti-inflammatory Properties : The peptide is secreted in response to tissue damage and has been found at elevated levels following ischemia/reperfusion injury. This suggests a role in modulating inflammatory responses through CB2 receptor activation .

- Anorexigenic and Antinociceptive Effects : Studies have reported that exogenous administration of this compound leads to reduced appetite and pain perception in rat models, highlighting its versatility as a therapeutic agent with minimal side effects .

Case Studies and Research Findings

Several key studies have elucidated the biological activity of this compound:

- Petrucci et al. (2017) demonstrated that this compound is constitutively secreted by adrenal glands and liver during tissue damage, suggesting its role as a protective factor against injury-induced inflammation .

- Bauer et al. (2012) provided evidence that while this compound acts as a NAM at CB1 receptors, it enhances CB2 receptor activity, indicating distinct pathways for therapeutic intervention depending on the targeted receptor .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The pharmacological versatility of Pepcan-12 has been explored in various contexts:

- Neuroprotection : It has shown promise in restoring memory functions impaired by Alzheimer's disease models in mice, suggesting potential applications in neurodegenerative disease treatment .

- Pain Management : The peptide exhibits antinociceptive effects in rat models, indicating its potential utility in pain relief therapies .

- Metabolic Regulation : this compound has been implicated in anorexigenic effects, which may have applications in managing obesity and related metabolic disorders .

Endocrine Regulation

This compound levels increase significantly during conditions such as endotoxemia and ischemia-reperfusion injury, highlighting its role in the acute immune response and potential therapeutic applications in inflammatory diseases . The peptide's secretion from the adrenal glands during stress responses suggests it could be a target for modulating stress-related disorders.

Table 1: Summary of Key Studies Involving this compound

Eigenschaften

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H105N19O17/c1-33(2)24-41(55(91)76-42(25-34(3)4)56(92)81-47(31-85)59(95)80-46(64(100)101)27-38-30-71-32-73-38)75-54(90)40(19-12-13-21-66)74-57(93)43(26-37-16-10-9-11-17-37)77-58(94)44(28-49(68)86)78-61(97)52(36(7)8)83-60(96)48-20-15-23-84(48)63(99)45(29-50(87)88)79-62(98)51(35(5)6)82-53(89)39(67)18-14-22-72-65(69)70/h9-11,16-17,30,32-36,39-48,51-52,85H,12-15,18-29,31,66-67H2,1-8H3,(H2,68,86)(H,71,73)(H,74,93)(H,75,90)(H,76,91)(H,77,94)(H,78,97)(H,79,98)(H,80,95)(H,81,92)(H,82,89)(H,83,96)(H,87,88)(H,100,101)(H4,69,70,72)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDQEWILNKOWRN-WSDCEOHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H105N19O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Pepcan-12 interact with its target and what are the downstream effects?

A: this compound acts as a negative allosteric modulator of the Cannabinoid Receptor Type 1 (CB1). [] Unlike orthosteric ligands that compete for the main binding site, this compound binds to a distinct allosteric site on CB1. [] This binding alters the receptor's conformation, impacting the binding affinity and functional response to orthosteric agonists like CP55,940 and WIN55,212-2. [] This negative allosteric modulation manifests as a decrease in agonist-induced cAMP accumulation, [35S]GTPγS binding, and CB1 receptor internalization. []

Q2: What is known about the structural characterization of this compound?

A: this compound, also known as RVDPVNFKLLSH, is a dodecapeptide. [] While its exact molecular weight is dependent on the ionization state, its amino acid sequence allows for calculation of its average mass. The peptide's structure has been investigated under different solvent conditions. While disordered in aqueous environments, it adopts a helical structure in less polar environments, mimicking the proteic receptor milieu. [] This structural flexibility might be crucial for its interaction with CB1.

Q3: What is the structure-activity relationship (SAR) of Pepcans like this compound?

A: The length of the Pepcan peptide chain significantly influences its activity. For example, Pepcan-9 (RVDPVNFKL), a shorter variant of this compound, acts as a potent inhibitor of CB1. [] Conversely, this compound demonstrates allosteric modulation of CB1. [, ] These findings highlight the importance of the N-terminal extension in dictating the peptide's interaction and modulatory effects on CB1. The specific amino acids involved in binding and their spatial orientation are likely critical for the observed SAR.

Q4: What are the sources and potential physiological roles of this compound?

A: this compound and other related Pepcans are found endogenously in rodent brains, human and mouse plasma. [] Interestingly, Pepcan-23, a longer precursor peptide, is processed to produce the active this compound. [] Given their presence in the brain and their modulatory action on the endocannabinoid system, Pepcans like this compound are suggested to have physiological roles in regulating endocannabinoid signaling. []

Q5: What are the implications of this compound's allosteric modulation for therapeutic development?

A: Allosteric modulators, like this compound, offer distinct advantages over traditional orthosteric ligands. [] Their ability to fine-tune receptor activity without completely blocking it may lead to fewer side effects. Understanding the intricate mechanism of this compound's action on CB1 could pave the way for developing novel therapeutics for conditions where the endocannabinoid system is implicated, such as pain, appetite disorders, and neurological conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.